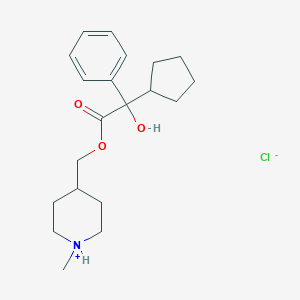
Benzeneacetic acid,a-cyclopentyl-a-hydroxy-,(1-methyl-4-piperidinyl)methyl ester,hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, a-cyclopentyl-a-hydroxy-,(1-methyl-4-piperidinyl)methyl ester, hydrochloride is a chemical compound that is commonly known as methadone hydrochloride. It is a synthetic opioid that is used in the treatment of opioid addiction and chronic pain management. Methadone is a Schedule II controlled substance in the United States and is highly regulated due to its potential for abuse and addiction. In
作用機序
Methadone hydrochloride acts as a full agonist at the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids. Methadone also has partial agonist activity at the delta-opioid receptor, which may contribute to its effectiveness in reducing opioid cravings. Methadone has a long half-life, which allows for once-daily dosing and steady-state plasma concentrations.
Biochemical and Physiological Effects:
Methadone hydrochloride has several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. Methadone also has effects on the gastrointestinal and cardiovascular systems, including constipation and bradycardia. Methadone can also cause hormonal changes, including decreased testosterone levels in men and menstrual irregularities in women.
実験室実験の利点と制限
Methadone hydrochloride has several advantages for lab experiments, including its long half-life, which allows for steady-state plasma concentrations and consistent drug exposure. Methadone is also highly soluble in water, which makes it easy to administer to animals in experimental settings. However, methadone is a controlled substance and is subject to strict regulation, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on methadone hydrochloride, including exploring its effectiveness in treating chronic pain conditions, investigating its effects on the immune system, and developing new formulations that improve patient adherence and reduce the risk of diversion and abuse. Additionally, there is a need for further research on the long-term effects of methadone use, including its effects on cognitive function and quality of life.
合成法
Methadone hydrochloride is synthesized from the precursor compound, 4-cyano-2-dimethylamino-4,4-diphenylbutane. The synthesis process involves several steps, including reduction, cyclization, and esterification. The final product is a white crystalline powder that is soluble in water.
科学的研究の応用
Methadone hydrochloride has been extensively studied for its effectiveness in treating opioid addiction and chronic pain management. It is a long-acting opioid agonist that works by binding to the mu-opioid receptor in the brain and spinal cord. Methadone is effective in reducing opioid cravings and withdrawal symptoms, and it has been shown to improve patient outcomes in addiction treatment programs.
特性
CAS番号 |
101710-86-5 |
|---|---|
分子式 |
C20H30ClNO3 |
分子量 |
367.9 g/mol |
IUPAC名 |
(1-methylpiperidin-4-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H29NO3.ClH/c1-21-13-11-16(12-14-21)15-24-19(22)20(23,18-9-5-6-10-18)17-7-3-2-4-8-17;/h2-4,7-8,16,18,23H,5-6,9-15H2,1H3;1H |
InChIキー |
SCVMNXJBRXSTTD-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.Cl |
正規SMILES |
C[NH+]1CCC(CC1)COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-] |
同義語 |
(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl)methyl 2-cyclopentyl-2-hy droxy-2-phenyl-acetate chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





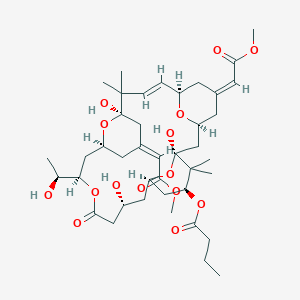
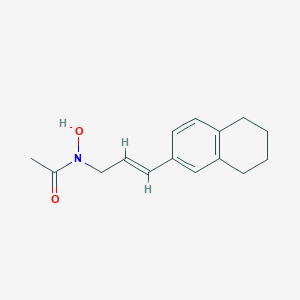
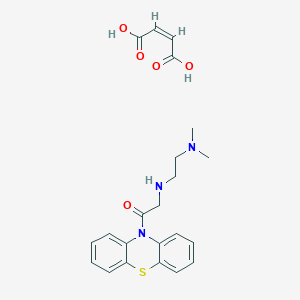




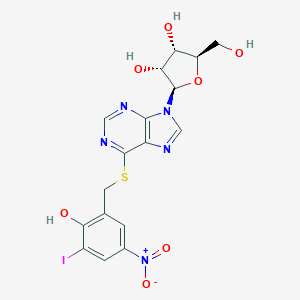
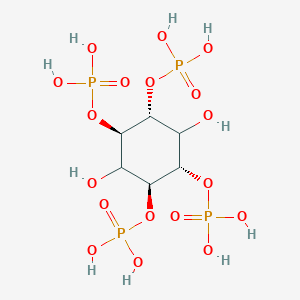
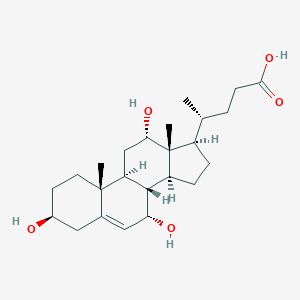
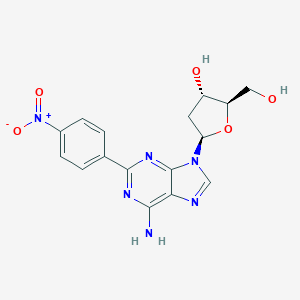
![(2S)-2-[(E,3R)-3-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B217608.png)